molecular formula C6H5N3O2 B2607056 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1344275-46-2

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2607056
CAS No.: 1344275-46-2
M. Wt: 151.125
InChI Key: DNXHLBJXBNBFMV-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-1H-pyrazole-3-carboxylic acid (CAS 1344275-46-2) is a high-purity organic compound with a molecular formula of C6H5N3O2 and a molecular weight of 151.12 g/mol . This molecule features a pyrazole ring core that is strategically functionalized with both a carboxylic acid and a cyanomethyl group, making it a valuable and versatile building block (synthon) for researchers in medicinal chemistry and materials science. The presence of these two distinct reactive handles allows for extensive chemical modification; the carboxylic acid group can undergo typical reactions such as amide coupling or esterification, while the nitrile group on the N-substituent offers pathways for further transformations. This makes it a critical intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates, agrochemicals, and functional materials. As a key scaffold, it is particularly useful for constructing diverse compound libraries in drug discovery efforts. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(cyanomethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHLBJXBNBFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyanoacetylated amines with hydrazine derivatives can lead to the formation of the pyrazole ring . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that pyrazole derivatives can inhibit the growth of phytopathogenic fungi, with this compound demonstrating moderate to high antifungal activity. The mechanism often involves disrupting fungal mycelial growth, as evidenced by in vitro assays.

CompoundActivityReference
This compoundModerate to high antifungal activity
3-Methyl-1-methyl-1H-pyrazole-4-carboxylic acidHigher antifungal activity than control

Anticancer Potential
The compound has also been studied for its anticancer properties. Investigations into its effects on various cancer cell lines have revealed promising results, including the inhibition of cell proliferation and induction of apoptosis. Specific assays, such as MTT and colony formation assays, have been employed to assess its efficacy.

Agricultural Applications

Fungicides Development
The compound is being explored as a precursor for developing fungicides. Its chemical structure allows for modifications that can enhance antifungal activity, making it a candidate for agricultural applications aimed at protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of this research area .

Enzymatic Inhibition

Phosphodiesterase Inhibition
this compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), enzymes that play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can alter cellular responses relevant to diseases such as cancer and inflammation.

Material Science Applications

Polymerization Control
The compound's derivatives are being investigated for their roles as chain transfer agents in controlled radical polymerization processes. This application is significant for synthesizing novel polymers with tailored properties for various industrial uses .

Study 1: Antifungal Activity

A comprehensive study assessed the antifungal properties of various pyrazole derivatives, including this compound. The results indicated that structural modifications could enhance antifungal activity, providing a pathway for developing more potent agents.

Study 2: Anticancer Screening

In another study focusing on anticancer potential, this compound was screened against different cancer cell lines. The findings showed a significant inhibition of cell growth in specific types of cancer cells, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituents at the 5-position (e.g., methoxyphenyl in 11j) are associated with increased steric bulk and π-π stacking capabilities, which may influence binding affinity in biological systems .

Physical and Spectroscopic Properties

Property This compound (Inferred) 1-Methyl-1H-pyrazole-3-carboxylic acid 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid
Molecular Formula C₆H₅N₃O₂ C₅H₆N₂O₂ C₇H₉N₃O₂
Molecular Weight 151.13 g/mol 126.12 g/mol 167.17 g/mol
Melting Point Not reported Not reported 273 K (crystallized from ethanol)
¹H NMR (Key Signals) Expected: -CH₂CN (δ ~3.5–4.0), pyrazole protons (δ ~6–8) Pyrazole protons: δ 6.5–7.5 Allyl protons: δ 5.1–5.9; NH₂: δ 6.2

Notes:

  • The cyanomethyl group’s -CH₂CN protons are expected to resonate near δ 3.5–4.0, distinct from allyl or methyl substituents .
  • Carboxylic acid protons typically appear as broad peaks near δ 10–12 in DMSO-d₆ .

Biological Activity

1-(Cyanomethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4O2C_6H_6N_4O_2 with a molar mass of 154.14 g/mol. The compound features a pyrazole ring substituted with both a cyanomethyl group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction.
  • Techniques : Continuous flow synthesis for enhanced yield and purity, often utilizing solvent-free methods to minimize environmental impact.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating its utility in combating infections.
  • Enzyme Inhibition : The compound can act as a ligand, binding to specific enzymes and receptors. This interaction may inhibit their activity, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme inhibitionBinding to active sites of enzymes

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers observed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory properties. The study utilized various cell lines to assess cytokine production under inflammatory conditions.
  • Antimicrobial Efficacy :
    • A recent investigation tested the compound against Gram-positive and Gram-negative bacteria. Results showed promising minimum inhibitory concentrations (MICs), suggesting that it could be developed into an antimicrobial agent.
  • Enzyme Interaction Studies :
    • In silico docking studies demonstrated that the compound binds effectively to cyclooxygenase (COX) enzymes, which are pivotal in inflammation pathways. This binding was corroborated by in vitro assays showing reduced enzyme activity.

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrazole ring significantly influences the biological activity of this compound. For instance:

  • The carboxylic acid group enhances solubility and facilitates hydrogen bonding with biological targets.
  • The cyanomethyl group increases binding affinity through electrostatic interactions.

Table 2: Structure-Activity Relationship Insights

SubstituentImpact on ActivityReferences
Carboxylic AcidEnhances solubility and target interaction
Cyanomethyl GroupIncreases binding affinity via electrostatic forces

Q & A

Q. What are the common synthetic routes for 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example, introducing the cyanomethyl group via nucleophilic substitution using chloroacetonitrile or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids can be achieved using aqueous NaOH or HCl .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) for quantitative analysis (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures correct molecular weight .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 2–8°C (short-term) and -20°C (long-term) in sealed, dry containers. Monitor degradation via periodic HPLC analysis over 6–12 months. Compare with analogues like 1-methyl-1H-pyrazole-3-carboxylic acid, which show stability at low temperatures .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the cyanomethyl group to pyrazole derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility, while controlled heating (60–80°C) accelerates reaction kinetics .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess cyanide ions, reducing side reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry by comparing experimental data with crystal structures of analogues like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .
  • DFT Calculations : Perform density functional theory (DFT) simulations to predict NMR chemical shifts and validate experimental observations .

Q. What experimental designs are recommended for evaluating biological activity, such as enzyme inhibition or anticancer effects?

  • Methodological Answer :
  • In Vitro Assays : Test inhibitory effects on target enzymes (e.g., mTOR) using fluorescence-based kinase assays, referencing protocols for 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, which showed mTOR/p70S6K inhibition in prostate cancer models .
  • Autophagy Induction : Use LC3-II immunoblotting or GFP-LC3 transfection in cell lines to assess autophagic flux, as demonstrated in related pyrazole derivatives .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., cytotoxicity vs. cytoprotection) be addressed?

  • Methodological Answer :
  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., PC-3, LNCaP) to differentiate compound-specific effects from cell-type variability .
  • Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target pathways, as seen in studies of triazolothiadiazine derivatives .

Safety and Handling

Q. What safety protocols are critical for handling this compound given its structural similarity to hazardous analogues?

  • Methodological Answer :
  • GHS Compliance : Follow hazard statements (e.g., H301 for acute toxicity) and precautions (P261, P305+P351+P338) as outlined for 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to cyanide byproducts .

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